molecular formula C16H19ClO2 B13868919 Methyl 4'-chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carboxylate

Methyl 4'-chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carboxylate

Cat. No.: B13868919
M. Wt: 278.77 g/mol
InChI Key: YYIPIJHFVPVXHB-UHFFFAOYSA-N
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Description

Methyl 4'-chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carboxylate is a bicyclic aromatic ester characterized by a tetrahydrobiphenyl core substituted with chloro, methyl, and carboxylate groups. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs) targeting BCL-XL, an anti-apoptotic protein implicated in cancer . Its structural features—chloro and methyl substituents—enhance lipophilicity and metabolic stability, making it valuable in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4’-chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-carboxylate typically involves multiple steps. One common method starts with the preparation of 4’-chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-carbaldehyde, which is then subjected to esterification reactions to introduce the methyl ester group . The reaction conditions often involve the use of methanol and acid catalysts under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4’-chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 4’-chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4’-chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors. The chloro substituent may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations

The compound’s analogs differ primarily in substituents at the 4' position and the carboxylate group. Key examples include:

Compound Name Substituents Key Differences Applications Reference
Methyl 4'-methoxy-4-methyl-[1,1'-biphenyl]-2-carboxylate 4'-methoxy, 4-methyl Methoxy instead of chloro; reduced electron-withdrawing effects Intermediate for terphenyl synthesis
N-(3,5-Bis(trifluoromethyl)benzyl)-N-((5′-isopropyl-2′-methoxy-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)azetidin-3-amine-1-methanoic acid ethyl ester Isopropyl, methoxy, trifluoromethyl Increased steric bulk; improved CETP inhibition Cholesterol ester transfer protein (CETP) inhibitors
4-(4-((4'-Chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic acid Piperazine-linked carboxylate Enhanced solubility; used in PROTACs

Key Insights :

  • Chloro vs. Methoxy : The chloro group (electron-withdrawing) enhances electrophilic reactivity compared to methoxy (electron-donating), influencing coupling reactions in synthesis .
  • Methyl vs. Bulkier Groups : Methyl substituents improve metabolic stability, while bulkier groups (e.g., isopropyl) optimize target binding in CETP inhibitors .

Comparison :

  • The target compound’s synthesis likely mirrors ’s method, substituting 4-iodoanisole with 4-chloroiodobenzene. Yields for PROTAC derivatives are lower due to multi-step complexity .

Physicochemical Properties

Property Target Compound 4'-Methoxy Analog (3na) Piperazine Derivative
Molecular Weight 322.8 g/mol 286.3 g/mol 455.9 g/mol
Purity ≥95% (typical) 82% (isolated) ≥98%
Solubility Likely low (ester) Low (similar ester) Improved (carboxylic acid)

Key Insight : Piperazine derivatives exhibit better solubility due to ionizable amines, enhancing bioavailability in PROTAC designs .

Role in PROTACs

The target compound is a key component of BCL-XL-targeting PROTACs (e.g., DT2216), enabling selective degradation of BCL-XL over BCL-2, reducing on-target platelet toxicity . Analogous CETP inhibitors () lack this specificity but share structural motifs for target engagement.

Comparative Bioactivity

  • BCL-XL PROTACs: EC50 values in the nanomolar range for leukemia cell lines; superior to non-PROTAC BCL inhibitors .
  • CETP Inhibitors : IC50 < 100 nM for CETP binding; methyl/chloro groups optimize hydrophobic interactions .

Biological Activity

Methyl 4'-chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carboxylate is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to explore the biological activity of this compound, including its cytotoxicity, antimicrobial properties, and mechanisms of action.

  • IUPAC Name : this compound
  • Molecular Formula : C26H31ClO2
  • Molecular Weight : 439.00 g/mol
  • CAS Number : 1044598-91-5

Cytotoxicity

Recent studies have indicated that derivatives of the compound exhibit significant cytotoxic activity against various cancer cell lines. For example:

Cell LineIC50 (µM)Notes
4T1 (murine)<30High sensitivity observed
COLO201 (human)<30Selective cytotoxicity noted
MDA-MB-231 (human)>30Resistance to the compound

In a study assessing the effects on cell cycle dynamics, it was found that the compound caused cell cycle arrest in different phases depending on the concentration applied. Specifically, lower concentrations led to an accumulation of cells in the G1 phase, while higher concentrations resulted in G2/M phase arrest in sensitive cell lines like COLO201 .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In one study, derivatives exhibited broad-spectrum antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various pathogens. This suggests potential applications in treating infections caused by antibiotic-resistant bacteria .

The proposed mechanisms of action for the biological activities of this compound include:

  • DNA Synthesis Inhibition : The compound appears to block DNA synthesis in cancer cells, leading to growth inhibition.
  • Cell Cycle Disruption : As noted earlier, it disrupts normal cell cycle progression.
  • Antioxidant Activity : Some derivatives have shown significant antioxidant properties which may contribute to their cytotoxic effects against cancer cells .

Study 1: Cytotoxicity Evaluation

A comprehensive evaluation was conducted on various derivatives of this compound against multiple cancer cell lines using the MTT assay. The results indicated that compounds with longer alkyl chains exhibited increased cytotoxicity due to enhanced membrane permeability.

Study 2: Antimicrobial Efficacy

In a separate study focusing on antimicrobial activity, derivatives were tested against both Gram-positive and Gram-negative bacteria. The results demonstrated that certain modifications to the piperazine moiety significantly enhanced antibacterial efficacy.

Study 3: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis revealed that specific substitutions at the aromatic rings substantially influenced both cytotoxic and antimicrobial activities. For instance:

Substitution PositionEffect on Activity
Para position (Cl)Increased cytotoxicity
Meta position (alkyl)Enhanced antimicrobial properties

Properties

Molecular Formula

C16H19ClO2

Molecular Weight

278.77 g/mol

IUPAC Name

methyl 2-(4-chlorophenyl)-5,5-dimethylcyclohexene-1-carboxylate

InChI

InChI=1S/C16H19ClO2/c1-16(2)9-8-13(14(10-16)15(18)19-3)11-4-6-12(17)7-5-11/h4-7H,8-10H2,1-3H3

InChI Key

YYIPIJHFVPVXHB-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=C(C1)C(=O)OC)C2=CC=C(C=C2)Cl)C

Origin of Product

United States

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